(2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid
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Description
(2E)-2-(4-methoxyphenyl)-3-(N'-phenylhydrazinecarbonyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Spectroscopy
A pivotal aspect of research involving this compound includes its comprehensive structural characterization through X-ray crystallography, spectroscopy, and quantum chemical calculations. Notably, the title compound demonstrates significant stabilization forces attributed to methoxy substitution, which facilitates intermolecular interactions. These interactions, critical for the compound's stability and reactivity, have been quantitatively analyzed using techniques like Hirshfeld surface analysis and PIXEL energy calculations. This detailed structural elucidation aids in understanding the compound's potential applications in material science and molecular engineering (P. Venkatesan et al., 2016).
Nonlinear Optical (NLO) Activity
Another significant application area is in the field of nonlinear optics, where the compound exhibits remarkable NLO activity. Experimental and theoretical studies confirm its substantial second harmonic generation (SHG) activity, which surpasses that of standard materials like KDP. This property is highly relevant for developing new photonic materials and devices, with potential applications ranging from telecommunications to laser technology (P. Venkatesan et al., 2016).
Molecular Crystals and Photoluminescence
The compound serves as a foundational unit for creating organic molecular crystals characterized by highly stable photoluminescence. Such materials are crucial for developing new light-emitting devices, with applications extending to display technologies and photonic devices. The stability and luminescent properties of these crystals, verified over years of study, underscore their potential for long-term usage in optoelectronics (N. A. Zhestkij et al., 2021).
Chemical Reactivity and Synthesis
Research also delves into the compound's reactivity, particularly in synthesizing fluorinated heterocyclic compounds. The versatility of the compound is showcased through its application in generating a variety of fluorine-containing molecules, which are of great interest in pharmaceuticals and agrochemicals due to their unique properties (G. Shi et al., 1996).
Properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-14-9-7-12(8-10-14)15(17(21)22)11-16(20)19-18-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,19,20)(H,21,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUGTVTVAXVZJX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)NNC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=CC=CC=C2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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